molecular formula C23H23N5O2S2 B2907811 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532970-42-6

2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2907811
CAS No.: 532970-42-6
M. Wt: 465.59
InChI Key: SIEOBZFIOZLHRU-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule integrating multiple pharmacophores:

  • Benzamide core: Known for its role in enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation.
  • 1,3,4-Thiadiazole ring: A heterocyclic moiety contributing to metabolic stability and hydrogen-bonding interactions.
  • Indole scaffold: A privileged structure in medicinal chemistry, often associated with anticancer and neuroactive properties.
  • Thioether and amide linkages: Enhance solubility and stability while enabling conformational flexibility.

This hybrid design likely aims to synergize the biological activities of its components.

Properties

IUPAC Name

2-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c1-15-7-3-4-8-17(15)22(30)24-11-12-28-13-20(18-9-5-6-10-19(18)28)31-14-21(29)25-23-27-26-16(2)32-23/h3-10,13H,11-12,14H2,1-2H3,(H,24,30)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEOBZFIOZLHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacologically relevant moieties, particularly the 1,3,4-thiadiazole and indole rings, which are known for their diverse biological activities.

Chemical Structure

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S. The presence of various functional groups enhances its interaction with biological targets.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various bacterial strains such as Salmonella typhi and E. coli, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk . This suggests a potential application for our compound in treating bacterial infections.

Cytotoxicity and Anticancer Activity

Compounds with indole and thiadiazole structures have been reported to exhibit cytotoxic effects against cancer cell lines. A study indicated that certain thiadiazole derivatives displayed significant activity against human glioblastoma cells and melanoma cells . The mechanism of action often involves the induction of apoptosis through interactions with specific cellular pathways.

The proposed mechanism for the biological activity of compounds like This compound may involve:

  • Inhibition of DNA synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis.
  • Protein interaction : The indole moiety may facilitate binding to protein targets involved in cell proliferation and survival.

Study 1: Antimicrobial Activity

In a comparative study assessing various thiadiazole derivatives, it was found that modifications at the amine group significantly influenced antimicrobial efficacy. Compounds with halogen substitutions exhibited enhanced activity against resistant strains .

CompoundZone of Inhibition (mm)Bacterial Strain
18a15Salmonella typhi
18b19E. coli

Study 2: Cytotoxic Effects

A recent investigation into the cytotoxic properties of indole-linked thiadiazoles revealed that certain derivatives had IC50 values below 30 µM against various cancer cell lines . This indicates substantial potential for further development in anticancer therapies.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name & Source Structural Features Biological Activity Synthesis Highlights Key Findings
Target Compound Benzamide, 5-methyl-1,3,4-thiadiazole, indole, thioether linker Inferred: Anticancer/enzyme inhibition (based on analogs) Likely involves indole-thioacetamide intermediates and multi-step coupling Hybrid structure may enhance multi-target binding via indole (π-π stacking) and thiadiazole (polar interactions) .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, ) Benzamide, pyridine, acetyl group Not specified Enaminone reacted with acetylacetone in acetic acid Pyridine substitution may improve solubility vs. indole; acetyl group could modulate pharmacokinetics .
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–l, ) Benzamide, piperidine-thioether Acetylcholinesterase inhibition (IC~50~: 0.8–12.3 µM) Multi-step synthesis with piperidine substitution Piperidine enhances blood-brain barrier penetration, critical for CNS targets .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (2a–i, ) Indole, oxadiazole, thioacetamide Anticancer (in vitro and in silico) Threading closure with carbon disulfide/KOH Indole moiety critical for cytotoxic activity (IC~50~: <10 µM in some derivatives) .
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide () Benzamide, methyleneamino linker Anticancer (microwave-assisted synthesis) Microwave-enhanced coupling Reduced reaction time (2–4 hours vs. 12–24 hours conventionally) .

Critical Structural and Functional Differences

Core Heterocycles :

  • The target compound’s indole-thiadiazole combination distinguishes it from pyridine-based analogs (e.g., 8a). Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to targets like kinases or serotonin receptors, whereas pyridine derivatives prioritize solubility .
  • 5-Methyl-1,3,4-thiadiazole in the target compound vs. oxadiazole in : Thiadiazole’s sulfur atom improves metabolic stability and offers additional hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step protocols (e.g., indole functionalization, thioether coupling), similar to ’s threading closure reaction . In contrast, microwave-assisted methods () reduce time and improve yields for simpler analogs .

Pharmacological and Physicochemical Properties

  • Solubility : The 5-methyl-thiadiazole group may enhance aqueous solubility compared to phenyl-substituted analogs (e.g., ’s 8a), as methyl groups reduce crystallinity .
  • purely aromatic analogs .
  • Target Selectivity : Hybrid structures (e.g., indole + thiadiazole) may engage multiple targets (e.g., tubulin inhibition, DNA intercalation), whereas piperidine derivatives () are more specialized .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-methyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with coupling reactions between thiadiazole and indole intermediates. Key steps include:
  • Thioether linkage formation : Reacting a 2-oxoethylthio-indole derivative with a 5-methyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Amide bond formation : Using coupling agents such as HATU or EDCI with a benzamide derivative, optimized at 0–5°C to minimize side reactions .
  • Critical factors : Solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (reflux for thioether formation vs. low temperature for amidation), and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact purity and yield .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is required:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with emphasis on indole NH (~10–12 ppm) and thiadiazole C-S-C signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the thioether and amide bonds .
  • X-ray Diffraction : Resolves stereochemical ambiguities, especially for thiadiazole ring conformation and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:
  • Orthogonal assays : Cross-validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanisms .
  • Purity verification : Re-characterize batches via HPLC (>95% purity) to rule out degradation products or isomers affecting bioactivity .
  • Dose-response profiling : Test across a wider concentration range (nM–µM) to identify non-linear effects, as seen in thiadiazole derivatives with hormetic responses .

Q. What strategies are used to establish structure-activity relationships (SAR) for modifications in the thiadiazole and indole moieties?

  • Methodological Answer : SAR studies focus on systematic substitutions followed by bioactivity screening:
  • Thiadiazole modifications : Replace the 5-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity and target binding .
  • Indole substitutions : Introduce halogen atoms (e.g., Cl, F) at the 5-position to improve lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Swap the benzamide with a trifluoromethylbenzamide to assess metabolic stability changes .

Q. How do electron-withdrawing groups (EWGs) on the benzamide moiety influence reactivity and bioactivity?

  • Methodological Answer : EWGs like -NO₂ or -CF₃ alter electronic properties and binding kinetics:
  • Reactivity : EWGs increase electrophilicity of the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by cysteine residues in target enzymes) .
  • Bioactivity : In vitro studies show that -CF₃ improves IC₅₀ values in kinase inhibition assays (e.g., EGFR-TK) by 3–5-fold compared to -CH₃ groups .
  • Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution changes, guiding rational design of analogs .

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